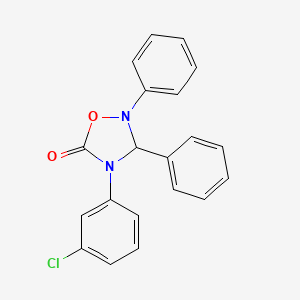![molecular formula C25H33N3O B15022070 2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and an imidazole moiety, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-di-tert-butylphenol with a suitable alkylating agent, followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole moiety can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenolic or imidazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated, acylated, or sulfonated derivatives of the original compound.
科学研究应用
2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress or inflammation.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels to enhance stability and performance.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. The imidazole moiety can bind to specific active sites on enzymes, modulating their activity and influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food preservative.
2,6-di-tert-butyl-4-hydroxyanisole: Another antioxidant compound with applications in food and cosmetics.
2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as a stabilizer in lubricant oils.
Uniqueness
2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol stands out due to its unique combination of a phenolic core and an imidazole moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C25H33N3O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[[(1-methyl-5-phenylimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C25H33N3O/c1-24(2,3)19-13-17(14-20(22(19)29)25(4,5)6)15-26-23-27-16-21(28(23)7)18-11-9-8-10-12-18/h8-14,16,29H,15H2,1-7H3,(H,26,27) |
InChI 键 |
RNXPDUSXULSPFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=NC=C(N2C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021989.png)
![2-(2-methylphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15022005.png)
![N,N-diethyl-3-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}aniline](/img/structure/B15022009.png)

![6-amino-2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B15022022.png)
![2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B15022027.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022030.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15022036.png)

![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)

![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)

